N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 2-fluoro-4-methoxyphenyl substituent on the pyridazinone ring and an N-(4-acetylamino)phenyl group attached via an acetamide linker. For example, compounds with similar pyridazinone cores and acetamide linkages, such as those in , exhibit molecular weights (MW) ranging from 393.37 to 395.43 g/mol, depending on substituents . The fluorine and methoxy groups on the phenyl ring likely enhance metabolic stability and influence binding interactions, as seen in other fluorinated pharmaceuticals .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-13(27)23-14-3-5-15(6-4-14)24-20(28)12-26-21(29)10-9-19(25-26)17-8-7-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMFWCUNYHHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the acetylamino and fluoro-methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, fluorobenzene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Pyridazinone Ring
The pyridazinone ring’s substitution pattern significantly impacts physicochemical properties. Key comparisons include:
Notes:
- The target compound’s 2-fluoro-4-methoxyphenyl group introduces moderate electronegativity and steric bulk, contrasting with the lipophilic naphthalene in or the trifluoromethyl group in 8b .
- Piperazine-linked analogs (e.g., 8b, 8c) exhibit higher molecular weights and melting points due to extended conjugation and rigidity .
Acetamide Linkage Variations
The N-substituent on the acetamide moiety influences solubility and target affinity:
Notes:
- The 4-acetylamino group in the target compound may improve water solubility compared to halophenyl substituents (e.g., 8a, 8b) but could reduce membrane permeability .
Pharmacological Hybrids with Pyridazinone Cores
Antipyrine/pyridazinone hybrids (–5) demonstrate the versatility of pyridazinone acetamides in drug design:
Notes:
- Hybrids like 6c and 6g show strong C=O absorption bands, indicating stable hydrogen-bonding interactions, a feature likely shared by the target compound .
- Lower yields (e.g., 42% for 6g) highlight synthetic challenges in introducing fluorinated aryl groups, which may also apply to the target compound .
Biological Activity
The compound N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 323.35 g/mol
Structural Features
The compound features:
- An acetylamino group which may enhance solubility and bioavailability.
- A pyridazinone core , known for its diverse biological activities.
- A fluorinated aromatic ring , which can influence the compound's interaction with biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of pyridazinone compounds, including those similar to this compound, exhibit significant anticonvulsant properties. In a study assessing various derivatives, it was found that certain compounds displayed protective effects against maximal electroshock (MES) seizures in animal models. The structure-activity relationship indicated that modifications to the core structure could enhance efficacy against seizures .
Inhibition of Histone Deacetylases (HDAC)
Recent findings suggest that related compounds may act as selective inhibitors of histone deacetylases (HDAC), which are crucial in regulating gene expression. The inhibition of HDACs has been linked to anticancer activity, making such compounds potential candidates for cancer therapy .
Case Studies and Experimental Findings
- Anticonvulsant Screening :
- SAR Analysis :
Table of Biological Activities
| Compound | Activity Type | Test Model | Dose (mg/kg) | Efficacy |
|---|---|---|---|---|
| 12 | Anticonvulsant | MES | 100 | Effective |
| 13 | Anticonvulsant | MES | 300 | Effective |
| 14 | Anticonvulsant | MES | 100/300 | Delayed onset |
| 24 | Anticonvulsant | MES | 100 | Immediate effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
